6-Bromoquinazoline-2,4(1H,3H)-dione 6-Bromoquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 88145-89-5
VCID: VC1976874
InChI: InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
SMILES: C1=CC2=C(C=C1Br)C(=O)NC(=O)N2
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol

6-Bromoquinazoline-2,4(1H,3H)-dione

CAS No.: 88145-89-5

Cat. No.: VC1976874

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoquinazoline-2,4(1H,3H)-dione - 88145-89-5

Specification

CAS No. 88145-89-5
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
IUPAC Name 6-bromo-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Standard InChI Key JZDVFUAHGLJVQG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=O)NC(=O)N2
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)NC(=O)N2

Introduction

Chemical Identity and Structural Properties

6-Bromoquinazoline-2,4(1H,3H)-dione is a white solid compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . The structure consists of a quinazoline core with a bromine atom at the 6-position and two carbonyl groups at positions 2 and 4. The compound is also referred to by several synonyms, including:

  • 6-bromoquinazoline-2,4-dione

  • 6-bromo-1H-quinazoline-2,4-dione

  • 6-bromoquinazoline-2,4-diol

  • 6-bromo-1,3-dihydroquinazoline-2,4-dione

  • 6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione

The compound's CAS registry number is 88145-89-5, and it is identified in chemical databases with MDL number MFCD00462868 and PubChem CID 617686 . Its IUPAC name is 6-bromo-1H-quinazoline-2,4-dione, with a SMILES notation of C1=CC2=C(C=C1Br)C(=O)NC(=O)N2 .

Physical Properties

The physical properties of 6-Bromoquinazoline-2,4(1H,3H)-dione are summarized in Table 1:

PropertyValueSource
Physical FormSolid
ColorWhite
Density1.752±0.06 g/cm³ (Predicted)
Storage ConditionAmbient temperatures
Purity (Commercial)97%

Spectroscopic Characterization

Spectroscopic data provides critical information for structural confirmation and purity assessment of 6-Bromoquinazoline-2,4(1H,3H)-dione. The compound has been characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

NMR Spectroscopy

The 1H NMR and 13C NMR data for 6-Bromoquinazoline-2,4(1H,3H)-dione reveal its structural features:

1H NMR (400 MHz, DMSO-d6, 25°C, TMS): δ = 11.46 (s, 1H), 11.29 (s, 1H), 7.94 (d, J = 2 Hz, 1H), 7.80 (dd, J = 8.4, 2 Hz, 1H), 7.12 (d, J = 8.4 Hz, 1H) ppm .

13C NMR (100 MHz, DMSO-d6, 25°C, TMS): δ = 161.69, 150.00, 140.04, 137.48, 128.88, 117.74, 116.17, 113.79 ppm .

The 1H NMR spectrum shows two singlets at 11.46 and 11.29 ppm corresponding to the NH protons, while the aromatic protons appear as a doublet at 7.94 ppm, a doublet of doublets at 7.80 ppm, and a doublet at 7.12 ppm. The 13C NMR spectrum confirms the presence of carbonyl groups at 161.69 and 150.00 ppm and six aromatic carbon signals.

Infrared Spectroscopy

IR (KBr) νmax/cm-1: 3198, 3067, 2828, 1701, 1615 .

The IR spectrum exhibits characteristic absorption bands for N-H stretching (3198, 3067 cm-1), C-H stretching (2828 cm-1), and C=O stretching (1701, 1615 cm-1) vibrations, confirming the presence of amide and lactam functionalities in the molecule.

Synthesis Methods

Several approaches have been developed for the synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione, with recent advancements focusing on more efficient and environmentally friendly methods.

DMAP-Catalyzed One-Pot Synthesis

A significant advancement in the synthesis of quinazoline-2,4-diones, including the 6-bromo derivative, involves a DMAP (4-dimethylaminopyridine) catalyzed one-pot method. This approach utilizes 2-aminobenzamide derivatives and di-tert-butyl dicarbonate ((Boc)2O) as reagents .

The reaction can be conducted under various conditions, with microwave irradiation providing the highest yields in shorter reaction times. Table 2 summarizes the optimized reaction conditions for this synthesis:

EntryCatalystSolventConditionYield (%)
StandardDMAP (0.1 mmol)CH3CN (3 mL)Room temperature, 12hModerate
OptimizedDMAP (0.1 mmol)CH3CN (3 mL)MW, 150°C, 30 min92
Control (No catalyst)NoneCH3CN (3 mL)Room temperature, 12hLow/No reaction

The general procedure for this synthesis involves:

  • Charging a sealed tube with 2-aminobenzamide (1.0 mmol), (Boc)2O (1.5 mmol), and DMAP (0.1 mmol) in CH3CN (3 mL).

  • Heating the reaction mixture at 150°C under microwave conditions (150 W, 10 psi) for 30 minutes.

  • Cooling to room temperature, filtrating the mixture, and washing the obtained solid with CH3CN to yield the desired product .

Related Bromoquinazoline Derivatives

6-Bromoquinazoline-2,4(1H,3H)-dione belongs to a family of brominated quinazoline derivatives that include other positional isomers. These structural analogs share similar chemical properties but may exhibit different biological activities.

Positional Isomers

Two notable positional isomers are:

  • 7-Bromoquinazoline-2,4(1H,3H)-dione (CAS: 114703-12-7)

    • Molecular Formula: C8H5BrN2O2

    • Molecular Weight: 241.04 g/mol

    • PubChem CID: 14056380

  • 8-Bromoquinazoline-2,4(1H,3H)-dione (CAS: 331646-99-2)

    • Molecular Formula: C8H5BrN2O2

    • Molecular Weight: 241.04 g/mol

    • PubChem CID: 22457660

These structural variations allow for structure-activity relationship studies in drug discovery and development programs.

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